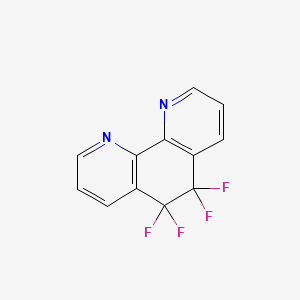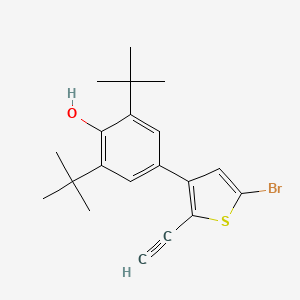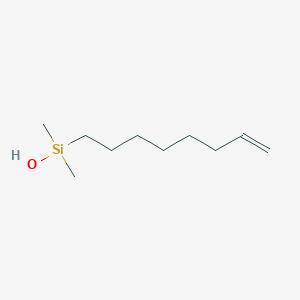
Dimethyl(oct-7-EN-1-YL)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(oct-7-EN-1-YL)silanol is an organosilicon compound with the molecular formula C10H22OSi. It contains a silanol group (-SiOH) and an oct-7-en-1-yl group attached to a dimethylsilyl moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl(oct-7-EN-1-YL)silanol can be synthesized by reacting one molecule of 1-octene with two molecules of dimethylchlorosilane under the catalysis of aluminum chloride . The reaction proceeds as follows: [ \text{1-octene} + 2 \text{dimethylchlorosilane} \xrightarrow{\text{AlCl}_3} \text{this compound} ]
Industrial Production Methods
In industrial settings, the production of silanol-functional silicones often involves the hydrolysis of chlorosilanes under controlled conditions. Low molecular weight silanol fluids are produced by kinetically controlled hydrolysis of chlorosilanes. Higher molecular weight fluids can be prepared by equilibrating low molecular weight silanol fluids with cyclics or by equilibrium polymerization of cyclics with water under pressure .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(oct-7-EN-1-YL)silanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form siloxane bonds.
Reduction: The double bond in the oct-7-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of siloxane bonds.
Reduction: Formation of dimethyl(octyl)silanol.
Substitution: Formation of various substituted silanols depending on the reagents used.
Applications De Recherche Scientifique
Dimethyl(oct-7-EN-1-YL)silanol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings
Mécanisme D'action
The mechanism of action of dimethyl(oct-7-EN-1-YL)silanol involves its interaction with various molecular targets and pathways. The silanol group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. The oct-7-en-1-yl group provides hydrophobic characteristics, affecting the compound’s solubility and compatibility with different environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylsilanol: A simpler compound with only two methyl groups attached to the silicon atom.
Trimethylsilanol: Contains three methyl groups attached to the silicon atom.
Octylsilanol: Contains an octyl group attached to the silicon atom.
Uniqueness
Dimethyl(oct-7-EN-1-YL)silanol is unique due to the presence of both a silanol group and an oct-7-en-1-yl group. This combination imparts distinct chemical properties, such as enhanced reactivity and hydrophobicity, making it suitable for specific applications that other similar compounds may not fulfill .
Propriétés
Numéro CAS |
163969-19-5 |
|---|---|
Formule moléculaire |
C10H22OSi |
Poids moléculaire |
186.37 g/mol |
Nom IUPAC |
hydroxy-dimethyl-oct-7-enylsilane |
InChI |
InChI=1S/C10H22OSi/c1-4-5-6-7-8-9-10-12(2,3)11/h4,11H,1,5-10H2,2-3H3 |
Clé InChI |
LKHHQYXMUVBPBQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCCCCCC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


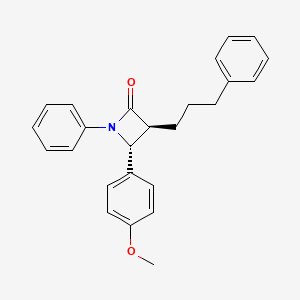
![[(1S,3S,7S,9S,10S,12S,16S,18S,22R)-1,3,7-trimethyl-22-[(2-methyl-1-propan-2-ylcyclopropyl)methyl]-20-propyl-9-sulfonatooxy-19,21,23-trioxahexacyclo[18.2.1.02,18.03,16.06,15.07,12]tricosan-10-yl] sulfate](/img/structure/B14271184.png)
![2,2'-{[3-(Hydroxymethyl)-1,2-phenylene]bis(methylene)}di(naphthalene-1,6-diol)](/img/structure/B14271191.png)
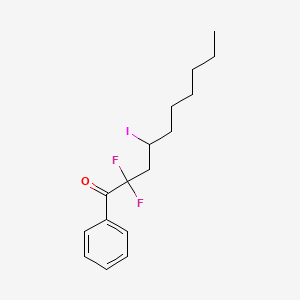
![4-[2-(4-Cyclohexylphenyl)propan-2-yl]benzene-1,2-diol](/img/structure/B14271200.png)
![Benzene, [[(5,5,5-trimethoxypentyl)oxy]methyl]-](/img/structure/B14271204.png)

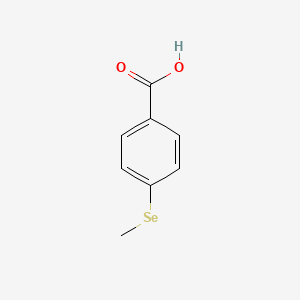
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(12-methylbenzo[a]anthracen-7-yl)methylamino]-1H-purin-6-one](/img/structure/B14271232.png)

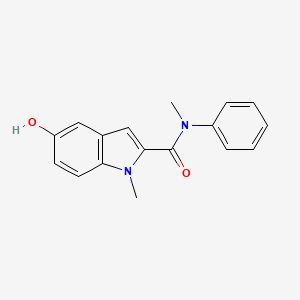
![{Methanetriyltris[(2H-1,3-benzodioxole-6,5-diyl)oxy]}tris(trimethylsilane)](/img/structure/B14271241.png)
